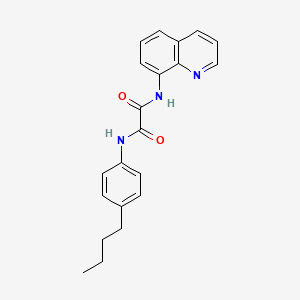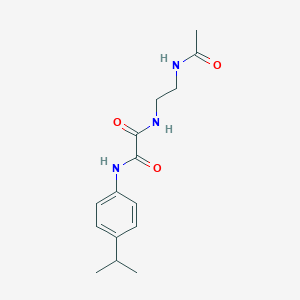![molecular formula C22H21N3O2 B6636085 N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, also known as NPTX-1536, is a novel small molecule that has shown promising results in scientific research. This compound belongs to the class of piperidine-based compounds and has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses. N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has also been shown to inhibit the NF-kB pathway, which is involved in inflammatory responses.
Biochemical and Physiological Effects
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In Alzheimer's disease, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to increase the levels of synaptic proteins and reduce the levels of amyloid beta and tau proteins in the brain. In Parkinson's disease, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to increase the levels of dopaminergic neurons and reduce the levels of oxidative stress markers in the brain. In multiple sclerosis, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. It has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future studies could focus on optimizing the dosing and administration of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide to improve its efficacy and bioavailability.
Conclusion
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, or N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, is a promising small molecule that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways in the brain and immune system. N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has several advantages for lab experiments, but also has limitations that need to be addressed. Future studies could focus on further investigating its mechanism of action and potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide involves the reaction of 1-(pyridine-2-carbonyl)piperidin-4-amine with 1-naphthoic acid chloride in the presence of a base. The reaction yields N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, which is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to protect dopaminergic neurons from degeneration. In multiple sclerosis, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to reduce inflammation and demyelination.
Eigenschaften
IUPAC Name |
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(19-9-5-7-16-6-1-2-8-18(16)19)24-17-11-14-25(15-12-17)22(27)20-10-3-4-13-23-20/h1-10,13,17H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOODOJZEUUWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)



![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)

